molecular formula C4H5NO2S B8588344 1,1-dioxo-1lambda6-thietane-3-carbonitrile

1,1-dioxo-1lambda6-thietane-3-carbonitrile

Cat. No.: B8588344
M. Wt: 131.16 g/mol
InChI Key: UBDCSXBHYRAJLA-UHFFFAOYSA-N
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Description

1,1-dioxo-1lambda6-thietane-3-carbonitrile is a sulfur-containing heterocyclic compound with a four-membered ring structure It is known for its high reactivity due to the presence of an electron-deficient carbon-carbon double bond and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile can be synthesized from thietan-3-one through a multi-step process. The initial step involves the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, forming a silylated cyanohydrin intermediate. This intermediate is then subjected to oxidation of the sulfur atom, followed by dehydration to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-dioxo-1lambda6-thietane-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1-dioxo-1lambda6-thietane-3-carbonitrile exerts its effects is primarily through its high reactivity in cycloaddition reactions. The electron-deficient carbon-carbon double bond and the nitrile group facilitate these reactions, leading to the formation of various cyclic adducts. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reacting species and the specific conditions employed .

Comparison with Similar Compounds

Uniqueness: 1,1-dioxo-1lambda6-thietane-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and provides additional opportunities for further modification. This makes it a versatile compound in organic synthesis and scientific research .

Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

1,1-dioxothietane-3-carbonitrile

InChI

InChI=1S/C4H5NO2S/c5-1-4-2-8(6,7)3-4/h4H,2-3H2

InChI Key

UBDCSXBHYRAJLA-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)C#N

Origin of Product

United States

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